3-(3,5-Difluorophenyl)isoxazolidine
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Overview
Description
3-(3,5-Difluorophenyl)isoxazolidine is an organic compound with the molecular formula C9H9F2NO and a molecular weight of 185.17 g/mol It is a member of the isoxazolidine family, which are five-membered heterocyclic compounds containing nitrogen and oxygen atoms in the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Difluorophenyl)isoxazolidine typically involves the 1,3-dipolar cycloaddition of nitrones to alkenes. One common method starts with 3,5-difluorophenylacetic acid, which is converted to 3,5-difluorophenylacetonitrile through a series of reactions involving hydroxylamine hydrochloride and sodium hydroxide. The nitrile is then reacted with ethylene oxide in the presence of sodium methoxide to form the desired isoxazolidine.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes used in research laboratories can be scaled up for industrial applications, with appropriate modifications to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Difluorophenyl)isoxazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can open the isoxazolidine ring, leading to the formation of 3-amino alcohols.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and zinc in acetic acid are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Oxidized derivatives of the isoxazolidine ring.
Reduction: 3-amino alcohols and other ring-opened products.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3,5-Difluorophenyl)isoxazolidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(3,5-Difluorophenyl)isoxazolidine involves its interaction with various molecular targets and pathways. The compound can undergo cycloaddition reactions, leading to the formation of highly functionalized isoxazolidines . These reactions are often regio- and stereoselective, allowing for the creation of new stereocenters in a single step . The isoxazolidine ring can be opened by reducing agents, forming 3-amino alcohols, which are valuable intermediates in the synthesis of various organic compounds .
Comparison with Similar Compounds
3-(3,5-Difluorophenyl)isoxazolidine can be compared with other isoxazolidine derivatives, such as:
3-(3,5-Dichlorophenyl)isoxazolidine: Similar structure but with chlorine atoms instead of fluorine.
3-(3,5-Dimethylphenyl)isoxazolidine: Contains methyl groups instead of fluorine.
3-(3,5-Difluorophenyl)isoxazoline: Similar structure but with a different ring system.
The uniqueness of this compound lies in its fluorine atoms, which can significantly influence its chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
3-(3,5-difluorophenyl)-1,2-oxazolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO/c10-7-3-6(4-8(11)5-7)9-1-2-13-12-9/h3-5,9,12H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWQOCNNXCQDTRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CONC1C2=CC(=CC(=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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